molecular formula C17H12N2O4 B5641830 2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid CAS No. 62160-61-6

2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid

Cat. No.: B5641830
CAS No.: 62160-61-6
M. Wt: 308.29 g/mol
InChI Key: SGFDKHNQZIHUDO-UHFFFAOYSA-N
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Description

2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid is a complex organic compound that features a furan ring, a hydrazone linkage, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid typically involves the condensation of 2-oxo-5-phenylfuran-3(2H)-ylidene hydrazine with benzoic acid derivatives. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of hydrazines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing furan and hydrazone structures can exhibit significant anticancer properties. For instance, derivatives similar to 2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that furan-based compounds can interact with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication in cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Hydrazones have been reported to possess antibacterial and antifungal properties. In vitro studies have indicated that similar compounds can effectively inhibit the growth of various bacterial strains, possibly by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Synthesis of Dihydroquinazolinones

The compound can serve as an intermediate in the synthesis of dihydroquinazolinones, which are valuable in medicinal chemistry due to their diverse biological activities. A recent study highlighted a gold-catalyzed method that utilized similar hydrazone derivatives to form dihydroquinazolinones from enynones, showcasing efficient yields and broad substrate scope . This reaction pathway emphasizes the utility of this compound in synthetic organic chemistry.

Targeting Specific Diseases

Given its structural characteristics, this compound may be explored for developing drugs targeting specific diseases such as cancer or infectious diseases. The ability to modify the hydrazone structure could lead to derivatives with enhanced efficacy and selectivity against particular biological targets.

Case Studies

StudyFindingsApplication
Demonstrated anticancer activity against various cell linesDrug development for cancer therapy
Efficient synthesis of dihydroquinazolinones using gold catalysisOrganic synthesis applications
Antimicrobial activity against bacterial strainsDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of 2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its furan ring can participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid derivatives: Compounds with similar structures but different substituents on the furan or benzoic acid rings.

    Hydrazone derivatives: Compounds featuring hydrazone linkages with different aromatic or heterocyclic moieties.

Uniqueness

This compound is unique due to its combination of a furan ring, hydrazone linkage, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid, also known by its CAS number 62160-60-5, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of hydrazine derivatives with 5-phenylfuran derivatives. The reaction conditions often include the use of catalytic systems such as FeCl₃ or KAuCl₄, which enhance yields and purity of the final product. For instance, one study reported yields exceeding 70% under optimized conditions involving these catalysts .

Table 1: Synthesis Conditions and Yields

CatalystYield (%)Reaction Time (h)Temperature (°C)
FeCl₃811280
KAuCl₄741280
None<501280

Biological Activity

The biological activity of the compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, in vitro assays demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC₅₀ value of approximately 25 µM . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL . These findings suggest that it may serve as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Breast Cancer Study : A study evaluated the effects of the compound on MCF-7 cells, revealing that treatment led to a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation. This suggests a potential role in breast cancer therapy .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for treating chronic infections .

Properties

IUPAC Name

2-[(2-hydroxy-5-phenylfuran-3-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-16(21)12-8-4-5-9-13(12)18-19-14-10-15(23-17(14)22)11-6-2-1-3-7-11/h1-10,22H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFDKHNQZIHUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425061
Record name Benzoic acid, 2-[(2-oxo-5-phenyl-3(2H)-furanylidene)hydrazino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62160-61-6
Record name Benzoic acid, 2-[(2-oxo-5-phenyl-3(2H)-furanylidene)hydrazino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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